DNA Binding Affinity vs. Luzopeptin A
Sandramycin exhibits an exceptionally high affinity for duplex calf thymus DNA, which is slightly better than that of its closest structural analog, Luzopeptin A [1]. The major share of binding free energy (ΔG° = -6.0 kcal/mol) is derived from the cyclic decadepsipeptide backbone, with each incremental addition of a chromophore increasing binding by approximately 3.2 and 1.0 kcal/mol, respectively [2].
| Evidence Dimension | DNA Binding Affinity |
|---|---|
| Target Compound Data | Slightly higher affinity |
| Comparator Or Baseline | Luzopeptin A (lower affinity) |
| Quantified Difference | Sandramycin > Luzopeptin A (qualitative ranking) |
| Conditions | Duplex calf thymus DNA; fluorescence and absorption quenching assays |
Why This Matters
This direct binding comparison confirms Sandramycin's superior DNA interaction profile, which directly influences its performance as a tool compound for studying bisintercalation mechanisms and as a starting point for ADC payload development.
- [1] Boger DL, et al. (-)-sandramycin and analogs: Syntheses and characterization of DNA binding properties. Purdue University. 2022. View Source
- [2] Boger DL, Chen JH, Saionz KW. (−)-Sandramycin: Total Synthesis and Characterization of DNA Binding Properties. J Am Chem Soc. 1996;118(7):1629-1644. doi: 10.1021/ja952799y. View Source
